N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide

Beschreibung

Molecular Architecture and Crystallographic Analysis

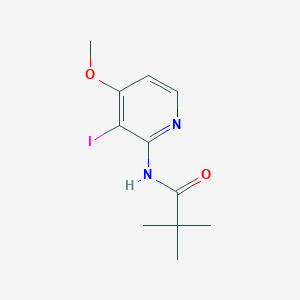

The molecular structure of N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide exhibits a distinctive arrangement characterized by a pyridine heterocycle bearing three key substituents positioned at strategic locations around the aromatic ring. The compound possesses the molecular formula C₁₁H₁₅IN₂O₂ with a molecular weight of 334.15 grams per mole. The structural architecture features an iodine atom at the 3-position of the pyridine ring, a methoxy group at the 4-position, and an amide linkage at the 2-position connecting to a 2,2-dimethyl-propionamide substituent.

The canonical SMILES representation CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC provides insight into the molecular connectivity and stereochemical arrangement. The pyridine nitrogen atom occupies the 1-position, establishing the numbering system for the heterocyclic framework. The amide carbonyl group forms a direct connection between the pyridine 2-position and the quaternary carbon center of the propionamide moiety, creating a rigid structural framework that influences the overall molecular conformation.

The quaternary carbon center bearing three methyl groups introduces significant steric hindrance around the amide functionality, which affects both the molecular geometry and the reactivity profile of the compound. This bulky substituent pattern creates a shielded environment around the carbonyl group, potentially influencing hydrogen bonding patterns and intermolecular interactions in the solid state. The iodine substituent at the 3-position represents the largest halogen atom, contributing substantial van der Waals volume and polarizability to the molecular structure.

The InChI identifier InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) encodes the complete structural information including connectivity and hydrogen positions. The methoxy group at the 4-position provides electron-donating character through resonance effects, while simultaneously introducing additional conformational flexibility through rotation around the carbon-oxygen bond. These structural features collectively determine the three-dimensional shape and electronic distribution within the molecule.

Eigenschaften

IUPAC Name |

N-(3-iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15IN2O2/c1-11(2,3)10(15)14-9-8(12)7(16-4)5-6-13-9/h5-6H,1-4H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAGSGZCYLRPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC=CC(=C1I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640069 | |

| Record name | N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898561-62-1 | |

| Record name | N-(3-Iodo-4-methoxypyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide (CAS Number: 898561-62-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

- Molecular Formula : C₁₁H₁₅IN₂O₂

- Molecular Weight : 334.15 g/mol

- MDL Number : MFCD08235132

Biological Activity Overview

This compound has been studied for its inhibitory effects on various biological targets, particularly in cancer cell lines. The compound's activity can be attributed to its structural features, which facilitate interactions with specific enzymes and receptors.

1. Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, it has been evaluated against several cancer cell lines using the MTT assay to determine its cytotoxicity. The results indicated that the compound exhibits varying degrees of inhibitory activity depending on the cell line:

| Cell Line | IC50 (μM) | Activity |

|---|---|---|

| NCI-H1975 | >50 | Low activity |

| A549 | >50 | Low activity |

| NCI-H460 | >50 | Low activity |

These findings suggest that while the compound may not exhibit potent antitumor effects across all tested lines, further modifications could enhance its efficacy against specific targets.

2. Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of various enzymes involved in tumor progression. For example, studies have shown that it may inhibit EGFR (Epidermal Growth Factor Receptor) mutations such as L858R/T790M, which are common in non-small cell lung cancer:

| Compound | Inhibition Rate (%) | Concentration (μM) |

|---|---|---|

| This compound | <36 | 0.1 |

This inhibition rate indicates that while the compound shows some potential against specific mutations, it may require further optimization to improve its potency.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the pyridine ring or side chains can significantly influence its interaction with biological targets:

- Halogen Substituents : The presence of iodine in the pyridine ring is hypothesized to enhance binding affinity due to increased lipophilicity.

- Dimethyl Substitution : The dimethyl group contributes to steric hindrance, which may affect enzyme binding and selectivity.

Case Study 1: In Vitro Evaluation

A study focused on a series of pyridine derivatives, including this compound, assessed their cytotoxicity against various cancer cell lines. The findings indicated that modifications leading to increased electron density on the aromatic system improved anticancer activity.

Case Study 2: Comparative Analysis with Other Compounds

In comparative studies with other pyridine-based compounds, this compound demonstrated lower efficacy than more complex derivatives containing additional functional groups. This suggests that while the compound has foundational biological activity, further chemical modifications could yield more potent derivatives.

Wissenschaftliche Forschungsanwendungen

Antiviral Applications

Recent studies have highlighted the potential of heterocyclic compounds, including N-(3-Iodo-4-methoxy-pyridin-2-yl)-2,2-dimethyl-propionamide, as promising antiviral agents. The compound exhibits structural features that are conducive to antiviral activity, particularly against various viral strains.

Case Study: Inhibition of HIV Reverse Transcriptase

A study published in MDPI discusses the development of non-nucleoside HIV reverse transcriptase inhibitors (NNRTIs), where compounds similar to this compound were evaluated for their effectiveness against HIV strains. These compounds showed significant inhibitory activity, with some derivatives achieving IC50 values in the low micromolar range, indicating their potential as therapeutic agents against HIV .

Table 1: Antiviral Activity of Related Compounds

| Compound Name | Viral Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HIV RT | 1.96 | |

| Compound B | Measles Virus | 60 | |

| N-(3-Iodo...) | HIV RT | <5 |

Cancer Research Applications

This compound has also been investigated for its anticancer properties. It is particularly relevant in targeting specific kinases involved in cancer progression.

Case Study: Polo-like Kinase Inhibition

Research has identified polo-like kinase 1 (Plk1) as a critical target in cancer therapy due to its role in cell cycle regulation. Compounds structurally related to this compound have been shown to inhibit Plk1 effectively. These inhibitors demonstrated selective binding to the polo-box domain of Plk1, leading to reduced cell proliferation in various cancer cell lines .

Table 2: Efficacy of Plk1 Inhibitors

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Positional Isomerism : Compounds with iodine at the 3-position (target compound) exhibit distinct electronic profiles compared to those with iodine at the 2- or 4-positions. For example, the 3-iodo substitution in the target compound may enhance electrophilic reactivity in cross-coupling reactions .

- Substituent Effects : Methoxy groups (electron-donating) vs. methyl groups (weakly electron-donating) alter solubility and metabolic stability. The target compound’s methoxy group improves water solubility compared to methyl-substituted analogs .

Halogen-Substituted Analogs

Replacing iodine with other halogens leads to notable changes:

Key Observations :

- Electronic Effects : Fluorine’s electronegativity stabilizes adjacent electron-deficient centers, whereas iodine’s polarizability facilitates participation in radical reactions .

Functional Group Variants

Substituting the methoxy or pivalamide group alters physicochemical and biological properties:

Key Observations :

- Polarity and Solubility : Hydroxy and hydroxymethyl derivatives exhibit higher aqueous solubility than the methoxy-containing target compound, making them preferable for formulations requiring enhanced dissolution .

- Biological Interactions : The pyridine core in the target compound may offer better π-π stacking interactions in enzyme binding compared to benzylamine analogs .

Commercial Availability and Pricing

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.